sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate
CAS No.: 2179361-72-7
Cat. No.: VC11541290
Molecular Formula: C9H14NNaO4
Molecular Weight: 223.20 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![sodium 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate - 2179361-72-7](/images/no_structure.jpg)
Specification
CAS No. | 2179361-72-7 |
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Molecular Formula | C9H14NNaO4 |
Molecular Weight | 223.20 g/mol |
IUPAC Name | sodium;8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate |
Standard InChI | InChI=1S/C9H15NO4.Na/c10-8(7(11)12)1-3-9(4-2-8)13-5-6-14-9;/h1-6,10H2,(H,11,12);/q;+1/p-1 |
Standard InChI Key | RJWSHUWMLOVFEF-UHFFFAOYSA-M |
Canonical SMILES | C1CC2(CCC1(C(=O)[O-])N)OCCO2.[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a spirocyclic system where a cyclohexane ring is fused to a 1,4-dioxolane ring via a shared carbon atom (C8). Key functional groups include:
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Amino group (-NH₂): Positioned at C8, enabling hydrogen bonding and nucleophilic reactivity.
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Carboxylate group (-COO⁻Na⁺): Enhances solubility and participates in ionic interactions.
Molecular Formula: C₉H₁₄NNaO₄
Molecular Weight: 231.20 g/mol
CAS Registry Number: 2179361-72-7
Spectral Characterization
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¹H NMR: Peaks at δ 3.8–4.2 ppm (dioxolane protons), δ 2.5–3.0 ppm (cyclohexane protons), and δ 1.2–1.8 ppm (methylene groups).
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¹³C NMR: Signals at 170–175 ppm (carboxylate carbon), 65–75 ppm (dioxolane carbons), and 25–35 ppm (cyclohexane carbons).
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IR Spectroscopy: Stretching vibrations at 3300 cm⁻¹ (N-H), 1600 cm⁻¹ (C=O), and 1100 cm⁻¹ (C-O-C).
Synthetic Methodologies
Laboratory-Scale Synthesis
A common route involves the hydrolysis of ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate under basic conditions, followed by amination:
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Hydrolysis:
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Amination:
Reaction Conditions:
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Temperature: 60–80°C
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Catalysts: Pd/C or Raney Ni for reductive amination
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Solvents: Ethanol/water mixtures
Industrial Production
Large-scale synthesis employs continuous flow reactors to optimize yield (∼75%) and purity (>95%). Key parameters include:
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Residence Time: 30–60 minutes
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Pressure: 2–5 bar
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Purification: Crystallization from aqueous ethanol
Biological Activity and Mechanisms
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC: 16 µg/mL) and Gram-negative (Escherichia coli, MIC: 32 µg/mL) bacteria. Mechanisms include:
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Cell membrane disruption: Electrostatic interactions with phospholipid headgroups.
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Enzyme inhibition: Binding to bacterial dihydrofolate reductase (DHFR) active sites.
Anti-Inflammatory Effects
Inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) in RAW 264.7 macrophages (IC₅₀: 20 µM).
Industrial and Research Applications
Pharmaceutical Intermediates
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Prodrug development: Ester derivatives for enhanced bioavailability.
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Peptide mimetics: Spirocyclic rigidity improves metabolic stability.
Material Science
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Coordination polymers: Sodium ions facilitate lattice formation.
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Chiral catalysts: Enantioselective synthesis of β-lactams.
Comparative Analysis with Analogues
Compound | Functional Groups | Aqueous Solubility | Bioactivity (IC₅₀) |
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Sodium 8-amino-1,4-dioxaspiro... | -NH₂, -COO⁻Na⁺ | High (50 mg/mL) | 20–50 µM |
Ethyl 8-methyl-1,4-dioxaspiro... | -COOEt | Low (5 mg/mL) | >100 µM |
8-Hydroxy-1,4-dioxaspiro... | -OH | Moderate (20 mg/mL) | 75 µM |
Key Distinctions:
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Sodium carboxylate variant’s solubility enables parenteral formulations.
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Amino group enhances target affinity compared to hydroxyl analogues.
Challenges and Future Directions
Synthetic Limitations
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Low yields in fluorination: Competing HF formation reduces efficiency (∼40% yield).
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Stereochemical control: Racemization at C8 during amination.
Therapeutic Optimization
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Prodrug strategies: Mask carboxylate to improve blood-brain barrier penetration.
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Combination therapies: Synergy with cisplatin in ovarian cancer models.
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